![molecular formula C16H12F3NO B1464750 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one CAS No. 946049-56-5](/img/structure/B1464750.png)
2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one
Overview
Description
Scientific Research Applications
X-ray Diffraction Analysis
The compound has been synthesized and characterized through X-ray diffraction analysis, showcasing its potential for detailed structural study in material science (Quintana et al., 2016).
Synthesis Techniques
Advanced synthesis techniques have been developed for producing this compound and related derivatives, highlighting its significance in synthetic chemistry. This includes methods like superacidic activation for creating polyfluorinated derivatives (Safina et al., 2009), and a mild and efficient silver(I) triflate catalyzed synthesis for producing biologically interesting derivatives (Pandit et al., 2015).
Antioxidant Properties
Some derivatives of this compound exhibit potent free-radical scavenging ability, indicating potential applications in oxidative stress management and related biological fields (Pandit et al., 2015).
Antitumor Activity
Certain derivatives of 2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one have been synthesized and evaluated for their in vitro antitumor activity, showcasing their potential in medicinal chemistry and drug development (Cheon et al., 1999).
Electroluminescence and Photoluminescence
The compound has been used in the synthesis of organic iridium(III) complexes, which exhibit orange-red and red electroluminescence and photoluminescence. This indicates its utility in the development of organic light-emitting diodes (OLEDs) and related photonic devices (Su et al., 2018).
Catalysis
It plays a role in catalytic processes, such as the palladium-catalyzed carbonylative synthesis of derivatives, which is important for creating complex organic molecules (Wang et al., 2020).
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO/c17-16(18,19)11-7-5-10(6-8-11)14-9-15(21)12-3-1-2-4-13(12)20-14/h1-8,14,20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUIPBZSYZPFJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695921 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethyl)phenyl)-2,3-dihydroquinolin-4(1H)-one | |
CAS RN |
946049-56-5 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-2,3-dihydroquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10695921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.